4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane is an organic compound with the molecular formula C20H22BNO7. It is a white solid that is stable under normal conditions and is commonly used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane typically involves organic chemical synthesis techniques. One common method involves the reaction of 4-(hydroxymethyl)phenylboronic acid pinacol ester with 4-nitrobenzyl chloride under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Coupling Reactions: The pinacolborane group enables Suzuki coupling reactions, which are commonly used in organic synthesis to form carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound is widely used in scientific research, particularly in organic synthesis. It serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals . Additionally, it is used in the development of materials with unique properties, such as aggregation-induced emission molecules . Its versatility in forming carbon-carbon bonds makes it valuable in the synthesis of complex organic structures .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions. The pinacolborane group allows for Suzuki coupling reactions, forming carbon-carbon bonds, while the nitro group can undergo reduction to form amines . These reactions are facilitated by the compound’s molecular structure, which provides stability and reactivity under specific conditions .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a pinacolborane group and is used in similar coupling reactions.
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: This derivative is used in the synthesis of diketopyrrolopyrrole or benzodithiophene moieties.
The uniqueness of this compound lies in its combination of a nitro group and a pinacolborane group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C19H22BNO5 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)15-7-11-17(12-8-15)24-13-14-5-9-16(10-6-14)21(22)23/h5-12H,13H2,1-4H3 |
InChI Key |
MBIBZSXHXOQRFF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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